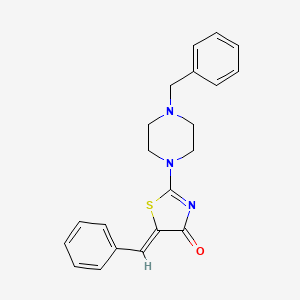![molecular formula C24H20F3N3O2S B15030515 N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B15030515.png)
N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a trifluoromethyl group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the furan-2-carboxamide: This step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)thiophene-2-carboxamide
Uniqueness
N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H20F3N3O2S |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[4,5-dimethyl-3-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H20F3N3O2S/c1-14-15(2)33-23(30-22(31)19-9-5-11-32-19)20(14)21(16-6-4-10-28-13-16)29-18-8-3-7-17(12-18)24(25,26)27/h3-13,21,29H,1-2H3,(H,30,31) |
InChI-Schlüssel |
FMIJPLLBYPDEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=CO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15030436.png)
![methyl (2E)-2-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B15030438.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030460.png)
![2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione](/img/structure/B15030465.png)
![N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B15030480.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)

![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![ethyl (3-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15030508.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B15030522.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15030526.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
![4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B15030540.png)
